molecular formula C28H37N5O4S B609368 MV061194 CAS No. 1021423-50-6

MV061194

Cat. No.: B609368
CAS No.: 1021423-50-6
M. Wt: 539.7
InChI Key: BXZBNVSSBNQNPK-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MV061194 is a potent and selective inhibitor of cathepsin K, an enzyme involved in the degradation of collagen and other extracellular matrix proteins. Cathepsin K is primarily expressed in osteoclasts, the cells responsible for bone resorption. By inhibiting cathepsin K, this compound has potential therapeutic applications in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MV061194 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general synthetic strategies for similar compounds often involve the use of protecting groups, selective functional group transformations, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

MV061194 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MV061194 has a wide range of scientific research applications, including:

Mechanism of Action

MV061194 exerts its effects by selectively inhibiting cathepsin K. The inhibition of cathepsin K prevents the breakdown of collagen and other extracellular matrix proteins, thereby reducing bone resorption. The molecular targets of this compound include the active site of cathepsin K, where it binds and blocks the enzyme’s activity. This inhibition disrupts the normal function of osteoclasts, leading to decreased bone degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MV061194 is unique in its high potency and selectivity for cathepsin K compared to other inhibitors. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .

Properties

CAS No.

1021423-50-6

Molecular Formula

C28H37N5O4S

Molecular Weight

539.7

IUPAC Name

N-[1-[(2-ethyl-4-oxooxolan-3-yl)carbamoyl]cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide

InChI

InChI=1S/C28H37N5O4S/c1-3-23-24(22(34)17-37-23)30-26(36)28(11-5-4-6-12-28)31-25(35)20-9-7-19(8-10-20)21-18-38-27(29-21)33-15-13-32(2)14-16-33/h7-10,18,23-24H,3-6,11-17H2,1-2H3,(H,30,36)(H,31,35)

InChI Key

BXZBNVSSBNQNPK-BJKOFHAPSA-N

SMILES

CCC1C(C(=O)CO1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)N5CCN(CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MV-061194;  MV 061194;  MV061194

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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